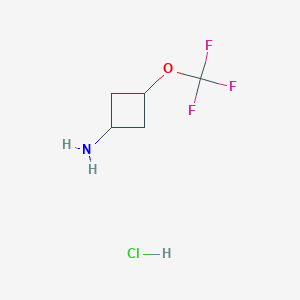

N,N-dimethyl-2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for “N,N-Dimethyl-2-piperidin-4-yl-1H-imidazole-5-carboxamide;dihydrochloride” were not found, imidazole and piperidine derivatives have been extensively studied. Imidazole was first synthesized by glyoxal and ammonia . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Chemical Reactions Analysis

Imidazole and piperidine derivatives have been involved in various intra- and intermolecular reactions leading to the formation of various derivatives . Imidazole has become an important synthon in the development of new drugs .

Physical and Chemical Properties Analysis

“N,N-Dimethyl-2-piperidin-4-yl-1H-imidazole-5-carboxamide;dihydrochloride” is a solid substance . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

科学的研究の応用

Antimycobacterial Activity

Research has identified several imidazole- and piperidine-containing compounds with significant activity against Mycobacterium tuberculosis, including drug-sensitive and drug-resistant strains. These studies focus on the design and synthesis of novel compounds with the potential to address the growing concern of tuberculosis resistance to current treatments. Compounds like imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown considerable antimycobacterial activity, with certain derivatives demonstrating MIC values ranging from 0.041 to 2.64 μM against various MTB strains, highlighting their potential as new directions for antituberculosis drug development (Kai Lv et al., 2017).

Antiprotozoal Activity

Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized and evaluated as antiprotozoal agents. Some of these compounds exhibit strong in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as therapeutic agents for protozoal infections. Notably, some diamidines among these synthesized compounds have shown in vitro IC50 values of 63 nM or less against T. b. rhodesiense, with two exhibiting values as low as 6 nM and 1 nM. This research presents a promising approach to developing new treatments for diseases caused by protozoal pathogens (M. Ismail et al., 2004).

Antioxidant Properties

The exploration of imidazole- and piperidine-based compounds extends to their potential antioxidant effects. For instance, new pyrazolopyridine derivatives have been synthesized and evaluated for their antioxidant properties. Some of these compounds have demonstrated promising activities, suggesting their potential utility in preventing oxidative stress-related diseases (M. Gouda, 2012).

Antimicrobial Activity

Another area of application is the synthesis of novel compounds with antimicrobial properties. 1-(2-(4,5-Dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives have been synthesized and screened for in vitro antimicrobial studies, with several compounds showing excellent antibacterial and antifungal activities. This highlights the potential of these compounds in developing new antimicrobial agents (R. Rajkumar et al., 2014).

将来の方向性

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Imidazole has become an important synthon in the development of new drugs . Therefore, “N,N-Dimethyl-2-piperidin-4-yl-1H-imidazole-5-carboxamide;dihydrochloride” and similar compounds may have potential applications in drug development.

特性

IUPAC Name |

N,N-dimethyl-2-piperidin-4-yl-1H-imidazole-5-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O.2ClH/c1-15(2)11(16)9-7-13-10(14-9)8-3-5-12-6-4-8;;/h7-8,12H,3-6H2,1-2H3,(H,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYKHKZKINHABS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN=C(N1)C2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

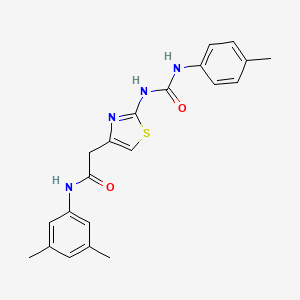

![3-(2-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2713593.png)

![2-[(3-Fluoro-4-methoxyphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2713598.png)

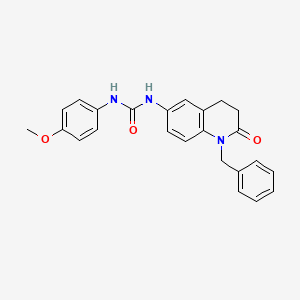

![1-(3-hydroxypropyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2713600.png)

![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2713602.png)

![3-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B2713603.png)

![5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2713605.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2713608.png)

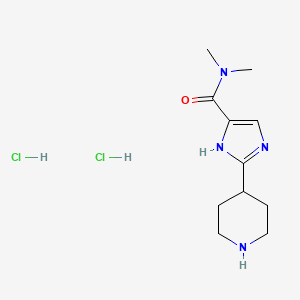

![8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2713610.png)

![5-benzyl-3-(3,4-dimethylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2713611.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide](/img/structure/B2713612.png)

![6-(5-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2713613.png)